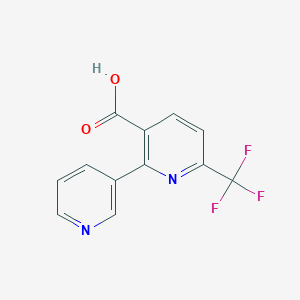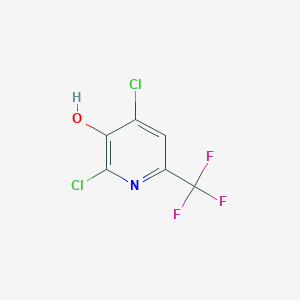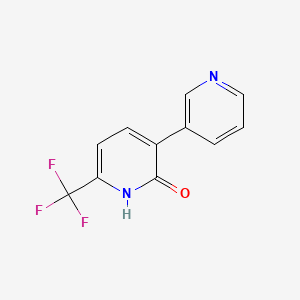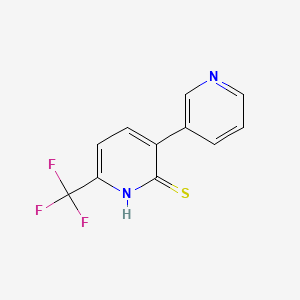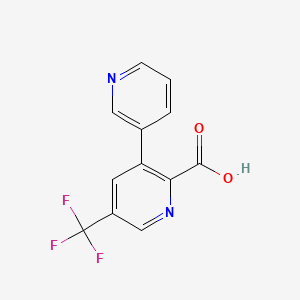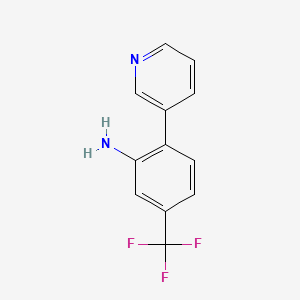
2-(4-chloro-1H-pyrazol-1-yl)propanamide
Descripción general
Descripción
“2-(4-chloro-1H-pyrazol-1-yl)propanamide” is a chemical compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in the literature . For example, Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid .
Molecular Structure Analysis
The molecular structure of “2-(4-chloro-1H-pyrazol-1-yl)propanamide” is characterized by a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
Pyrazole derivatives are known for their diverse chemical reactions. For instance, they can undergo condensation reactions with ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates .
Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “2-(4-chloro-1H-pyrazol-1-yl)propanamide”, have been recognized for their potent antileishmanial and antimalarial activities. A study highlighted the synthesis of hydrazine-coupled pyrazoles and their structures were verified through various techniques, including FTIR and NMR. These compounds have shown desirable fitting patterns in the active sites of target enzymes, characterized by lower binding free energy, indicating potential effectiveness in treating diseases like leishmaniasis and malaria .
Cytotoxic Effects Against Cancer Cells
Research has also indicated that pyrazole derivatives can exhibit cytotoxic effects toward cancer cells. For instance, chalcones with pyrazole components have been tested and shown different levels of cytotoxicity against lung carcinoma . This suggests that “2-(4-chloro-1H-pyrazol-1-yl)propanamide” could potentially be investigated for its efficacy in cancer treatment.
Synthesis of Novel Heterocycles
The pyrazole scaffold is versatile in synthesizing new heterocycles. Efforts have been made to produce new compounds by subjecting pyrazole derivatives to reactions with various nucleophiles. These synthesized heterocycles could have a range of applications, including as intermediates in pharmaceuticals .
Molecular Simulation Studies
Molecular simulation studies are crucial for understanding the interaction of compounds like “2-(4-chloro-1H-pyrazol-1-yl)propanamide” with biological targets. Such studies help justify the potency of these compounds by analyzing their binding patterns and energies within the active sites of enzymes or receptors .
Pharmacological Effects
Pyrazole compounds are known for a wide range of pharmacological effects. While specific studies on “2-(4-chloro-1H-pyrazol-1-yl)propanamide” may not be readily available, related compounds have been identified as active structures for treating infections caused by certain strains of Leishmania .
One-Pot Condensation Reactions
The synthesis process of pyrazole derivatives can involve one-pot condensation reactions. These methods are valuable for creating complex molecules efficiently and could be applicable in the synthesis of “2-(4-chloro-1H-pyrazol-1-yl)propanamide” as well .
Direcciones Futuras
The future directions for “2-(4-chloro-1H-pyrazol-1-yl)propanamide” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show with satisfactory efficacy and safety profiles .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to interact with a broad range of targets, including enzymes, receptors, and ion channels .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyrazole derivatives, which typically bind to their targets and modulate their activity .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that the compound may influence a variety of biochemical pathways, potentially leading to a wide range of downstream effects .
Result of Action
Given the broad range of biological activities exhibited by similar compounds, it is likely that the compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-chloro-1H-pyrazol-1-yl)propanamide . These factors could include the pH of the environment, the presence of other compounds, temperature, and more. Understanding these factors is crucial for optimizing the use of the compound.
Propiedades
IUPAC Name |
2-(4-chloropyrazol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZUGPYSCSYISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1C=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3,3'-Bipyridine]-6-carboxylic acid](/img/structure/B1391133.png)
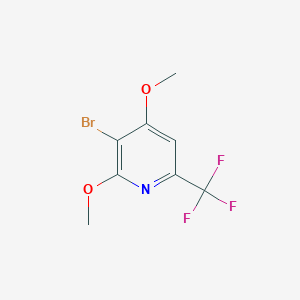
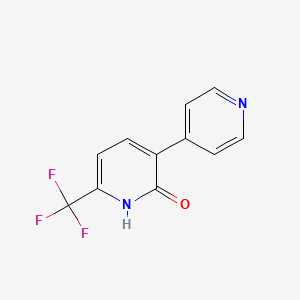
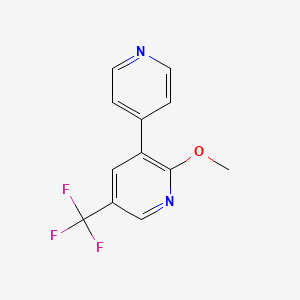
![7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391138.png)
